molecular formula C20H29ClO4 B1665773 Arildone CAS No. 56219-57-9

Arildone

Cat. No.: B1665773
CAS No.: 56219-57-9
M. Wt: 368.9 g/mol
InChI Key: DIXRMZGIJNJUGL-UHFFFAOYSA-N
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Description

Arildone is a member of a new class of antiviral compounds known as aryl β-diketones. It has shown promising antiviral activity against a wide variety of DNA and RNA viruses in vitro. This compound has been extensively studied for its effectiveness against herpesvirus infections and is currently undergoing clinical trials in various regions, including the United States, Asia, and Europe .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arildone is synthesized through a series of chemical reactions involving the modification of acyclic β-diketones. The synthetic process involves examining several parameters to maximize antiviral activity, such as the size of the diketone moiety, the necessity of the ethyl side chain, the necessity of the double bond in the alkyl bridge, the length of the alkyl bridge, and the effect of various substituents on the ring structure .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents and reagents that facilitate the formation of the desired diketone structure while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Arildone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are modified this compound derivatives with enhanced antiviral properties. These derivatives are tested for their efficacy against various viruses .

Scientific Research Applications

Arildone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying β-diketone chemistry and its reactivity.

    Biology: Investigated for its antiviral properties against DNA and RNA viruses.

    Medicine: Undergoing clinical trials for the treatment of herpesvirus infections and other viral diseases.

    Industry: Potential use in the development of antiviral drugs and formulations

Mechanism of Action

Arildone exerts its antiviral effects by inhibiting viral replication. It is believed to interfere with the uncoating process of the virus, preventing it from releasing its genetic material into the host cell. This inhibition blocks the virus’s ability to replicate and spread .

Comparison with Similar Compounds

Uniqueness: Arildone is unique due to its broad-spectrum antiviral activity and relatively low toxicity. It has shown effectiveness against both DNA and RNA viruses, making it a versatile antiviral agent. Its ability to inhibit viral replication at lower concentrations sets it apart from other antiviral compounds .

Properties

CAS No.

56219-57-9

Molecular Formula

C20H29ClO4

Molecular Weight

368.9 g/mol

IUPAC Name

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione

InChI

InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3

InChI Key

DIXRMZGIJNJUGL-UHFFFAOYSA-N

SMILES

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC

Canonical SMILES

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC

Appearance

Solid powder

56219-57-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

arildone
Win 38020
Win-38020

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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